5-(6-aminopurin-9-yl)cyclopent-3-ene-1,2-diol
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Overview
Description
5-(6-aminopurin-9-yl)cyclopent-3-ene-1,2-diol is a compound with a molecular formula of C10H11N5O2. It is a derivative of purine, a nitrogen-containing heterocyclic compound that plays a crucial role in biochemistry, particularly in the structure of nucleotides and nucleic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-aminopurin-9-yl)cyclopent-3-ene-1,2-diol typically involves the cyclization of a suitable precursor molecule under specific conditions. One common method involves the reaction of a purine derivative with a cyclopentene derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
5-(6-aminopurin-9-yl)cyclopent-3-ene-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the purine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted purine derivatives .
Scientific Research Applications
5-(6-aminopurin-9-yl)cyclopent-3-ene-1,2-diol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in nucleic acid interactions and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(6-aminopurin-9-yl)cyclopent-3-ene-1,2-diol involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can bind to active sites of enzymes, inhibiting their activity. It may also interact with nucleic acids, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
Adenine: A purine derivative with a similar structure but different functional groups.
Guanine: Another purine derivative with distinct functional groups.
Hypoxanthine: A purine derivative with a different oxidation state.
Uniqueness
5-(6-aminopurin-9-yl)cyclopent-3-ene-1,2-diol is unique due to its specific cyclopentene ring structure, which imparts distinct chemical and biological properties compared to other purine derivatives .
Properties
CAS No. |
112318-09-9 |
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Molecular Formula |
C10H11N5O2 |
Molecular Weight |
233.23 g/mol |
IUPAC Name |
5-(6-aminopurin-9-yl)cyclopent-3-ene-1,2-diol |
InChI |
InChI=1S/C10H11N5O2/c11-9-7-10(13-3-12-9)15(4-14-7)5-1-2-6(16)8(5)17/h1-6,8,16-17H,(H2,11,12,13) |
InChI Key |
RQPALADHFYHEHK-UHFFFAOYSA-N |
SMILES |
C1=CC(C(C1N2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES |
C1=CC(C(C1N2C=NC3=C(N=CN=C32)N)O)O |
Synonyms |
5'-DHCA 5'-norneplanocin A 9-(2',3'-dihydroxycyclopent-4'-enyl)adenine 9-(2',3'-dihydroxycyclopent-4'-enyl)adenine, 1S-(1alpha,2alpha,5beta) isomer 9-(2',trans-3'-dihydroxycyclopent-4'-enyl)adenine DHCeA |
Origin of Product |
United States |
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